molecular formula C6H10O3 B7798837 2-Hydroxyethyl methacrylate CAS No. 12676-48-1

2-Hydroxyethyl methacrylate

Cat. No.: B7798837
CAS No.: 12676-48-1
M. Wt: 130.14 g/mol
InChI Key: WOBHKFSMXKNTIM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Hydroxyethyl methacrylate (HEMA) primarily targets the skin and the reproductive system . It is a semi-volatile, monofunctional methacrylate monomer of low viscosity . It is used in a variety of applications, including UV inks, adhesives, lacquers, dental materials, and artificial nails .

Mode of Action

HEMA is an ester and can be targeted by esterases in the organism, leading to its degradation . During polymerization, HEMA acts as a crosslinking agent . It readily polymerizes and is used to synthesize hydrogels for biomedical applications .

Biochemical Pathways

HEMA is involved in the polymerization pathway . It is used in the synthesis of biologically functional poly (this compound) (PHEMA) copolymers . The water swelling properties of HEMA are enhanced by copolymerization with more hydrophilic monomers .

Pharmacokinetics

The pharmacokinetics of HEMA involve its absorption, distribution, metabolism, and elimination. It is known to undergo enzymatic hydrolysis . .

Result of Action

The primary result of HEMA’s action is the formation of polymers. It is used to synthesize hydrogels for biomedical applications . It has been reported to induce genotoxic effects . It can also cause contact allergy when it is uncured .

Action Environment

The action of HEMA can be influenced by environmental factors. For instance, it cures quickly at room temperature when exposed to UV light in the presence of photoinitiators . It is also important to note that HEMA causes allergy when it is uncured .

Biochemical Analysis

Biochemical Properties

2-Hydroxyethyl Methacrylate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The primary product of this compound degradation is methacrylic acid . This monomer, soluble in water, gives a hydrogel after polymerization whose applications in biomedical fields are important .

Cellular Effects

This compound has been reported to induce genotoxic effects in human gingival fibroblasts, possibly through methacrylic acid, an immediate product of its degradation . It also induces a concentration-dependent increase in mitochondrial dysfunction and the intrinsic caspase pathway, including the activation of caspase-3 and caspase-9 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The thermally-induced free-radical polymerization of this compound is supported by a high electric field .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound induces DNA damage in human gingival fibroblasts, which is not persistent and is removed during a 120 min repair incubation . The product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are important considerations .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. It is known that this compound may be degraded by the oral cavity esterases or through mechanical stress following the chewing process .

Comparison with Similar Compounds

  • Ethylene glycol dimethacrylate
  • Hydroxypropyl methacrylate
  • Methyl methacrylate
  • Ethyl methacrylate

Properties

IUPAC Name

2-hydroxyethyl 2-methylprop-2-enoate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(2)6(8)9-4-3-7/h7H,1,3-4H2,2H3
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InChI Key

WOBHKFSMXKNTIM-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCO
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Molecular Formula

C6H10O3
Record name 2-HYDROXYETHYL METHACRYLATE
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Related CAS

25249-16-5, 9016-69-7, 25736-86-1
Record name Poly(2-hydroxyethyl methacrylate)
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Record name Polyethylene glycol monomethacrylate homopolymer
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DSSTOX Substance ID

DTXSID7022128
Record name 2-Hydroxyethyl methacrylate
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Molecular Weight

130.14 g/mol
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Physical Description

Liquid, Clear mobile liquid; [HSDB] Colorless liquid with an ester-like odor; [Alfa Aesar MSDS], COLOURLESS LIQUID.
Record name 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester
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Boiling Point

67 °C @ 3.5 mm Hg, 250 °C (calculated)
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Flash Point

97 °C (closed cup), 97 °C c.c.
Record name 2-HYDROXYETHYL METHACRYLATE
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Solubility

Miscible with water and soluble in common org solvents, Solubility in water: miscible
Record name 2-HYDROXYETHYL METHACRYLATE
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Density

1.034 @ 25 °C/4 °C, 1.07 g/cm³
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Vapor Density

Relative vapor density (air = 1): 4.5
Record name 2-HYDROXYETHYL METHACRYLATE
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Vapor Pressure

0.12 [mmHg], 0.126 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 17
Record name 2-Hydroxyethyl methacrylate
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Color/Form

Clear mobile liquid

CAS No.

868-77-9, 12676-48-1
Record name 2-Hydroxyethyl methacrylate
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Record name Methacrylic acid, 2-hydroxyethyl ester
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Melting Point

FP: -12 °C
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Synthesis routes and methods I

Procedure details

A mixture was prepared by combining aprotinin 1 g.; elastatinal 0.1 g.; flurbiprofen 0.1 g.; dexamethasone sodium phosphate 0.1 g.; neomycin sulfate; and physiological saline up to 100 g. A contact lens form the crosslinked polymer of 2-hydroxyethyl methacrylate (38 percent by weight of equilibrium water) was swelled in the given solution for 24 hours. The contact lens was used for the treatment of nonhealing corneal erosions. Within a week after application the reepithalization was sped up. Extraordinary results were attained after severe etching and burning of the anterior segment of the eye. The intraocular inflammation did not develop, the cornea did not exhibit ulceration and healed with a scar to place within a month. The transparency recovered in the periphery of the cornea.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Name
neomycin sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 1 L three neck flask equipped with a mechanical stirrer, condenser, thermocouple, and addition funnel was charged with THPE GE (112.5 g), mono-2-(methacryloyloxy)ethyl succinate (218.3 g), triethylamine (1.2 g), and Prostab® 5415 (0.2 g). The mixture was heated to 80° C. for 7.5 hr to obtain a pale yellow mixture. The mixture was dissolved in 1250 mL of ethyl acetate, extracted with 500 mL of water followed by 500 mL of saturated sodium bicarbonate solution. The solution was dried with anhydrous sodium sulphate, then added to 1 liter of silica gel (Merck silica gel 60), and the solvent was removed. The silica gel containing the compound was then added to a column with 2500 g of silica gel and was eluted with a mixture of hexanes and ethyl acetate to isolate a purified fraction of the desired compound, THPE GE Su HEMA. 1H NMR (500 MHz, CDCl3) Δ1.93 (s, 9H), 2.08 (s, 3H), 2.61-2.7 (m, 12H), 3.8-4.2 (m, 15H), 4.3-4.4 (m, 12H), 5.6 (m, 3H), 6.1 (m, 3H), 6.75 (m, 6H), 6.98 (m, 6H).
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
mono-2-(methacryloyloxy)ethyl succinate
Quantity
218.3 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
5415
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
1250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

This example illustrates conjoint use of the fluoro acrylate and methacrylate. 75.81 g (40.8 wt. %) of the perfluoroalkyl methacrylate (DuPont's Zonyl-TM), 72.3 g (38.9 wt. %) of the perfluoroalkyl acrylate (Hoechst-Celanese NUVA HF), 17.61 g (9.5 wt. %) of methacrylic acid, and 19.98 g (10.8 wt. %) of 2-hydroxyethyl methacrylate were polymerized in 300 ml THF, using 0.55 g AIBN as initiator, employing above-described procedure. Yield: 79.1%.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
fluoro acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.55 g
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The procedure of Example 4 is repeated, except with less catalyst (1.9 g, 46% iron), with methacrylic acid (2.0 g) used in place of acrylic acid, and slightly less ethylene oxide added (3.8 g). The reactor is heated to 70° C. for 1 hour. The results for the product hydroxyethylmethacrylate (HEMA) are presented in Table 2.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.9 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

The terpolymer (butadiene-styrene-HEMA) of Example 1 was compounded as in Example 1. A butadiene-styrene-glycidyl methacrylate (GMA) terpolymer was prepared using Recipe C (Table I), it was stripped, coagulated and compounded as in Example 1. The oil extended GMA terpolymer had a Mooney of 91. As seen from Table 3, the HEMA terpolymer gave compounds having better vibrotester resilience than compounds of the GMA terpolymer.
Name
butadiene styrene HEMA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
91
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyethyl methacrylate
Reactant of Route 2
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2-Hydroxyethyl methacrylate
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2-Hydroxyethyl methacrylate
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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